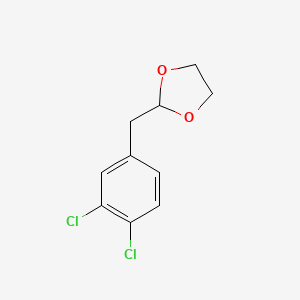

1,2-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene

描述

Chemical Identity and Nomenclature

1,2-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene is a chlorinated aromatic compound characterized by a benzene ring substituted with two chlorine atoms and a 1,3-dioxolane moiety. Its systematic IUPAC name is 2-[(3,4-dichlorophenyl)methyl]-1,3-dioxolane , reflecting its structural components. The compound is identified by the CAS registry number 842123-98-2 and has the molecular formula C₁₀H₁₀Cl₂O₂ , with a molecular weight of 233.09 g/mol . Alternative names include 2-(3,4-Dichlorobenzyl)-1,3-dioxolane and This compound .

Table 1.1: Key Identifiers

| Parameter | Value |

|---|---|

| IUPAC Name | 2-[(3,4-Dichlorophenyl)methyl]-1,3-dioxolane |

| Molecular Formula | C₁₀H₁₀Cl₂O₂ |

| Molecular Weight | 233.09 g/mol |

| CAS Registry Number | 842123-98-2 |

| SMILES Notation | C1COC(O1)CC2=CC(=C(C=C2)Cl)Cl |

Historical Context and Development

The compound emerged as a subject of interest in the early 21st century, driven by advancements in regioselective functionalization of olefins. A landmark 2015 study by Chakraborty et al. demonstrated its synthesis via iodine-free 1,2-difunctionalization of styrenes using hydroxylamine hydrochloride and sodium periodate. This method enabled efficient acetal formation, bypassing traditional halogenation routes. Subsequent research focused on optimizing its production for applications in pharmaceuticals and agrochemicals, where its dioxolane group serves as a versatile intermediate.

Classification within Organochlorine Compounds

As an organochlorine compound, it belongs to a class of molecules where chlorine atoms are covalently bonded to carbon. Its structure places it within the halogenated aromatic hydrocarbons , distinguished by:

- Two chlorine atoms at the 1- and 2-positions of the benzene ring.

- A 1,3-dioxolane group at the 4-position, which introduces oxygen-based functionality.

Compared to simpler organochlorides like 1,2-dichlorobenzene, the dioxolane moiety enhances its solubility in polar solvents and modifies its reactivity, enabling participation in nucleophilic substitutions and cross-coupling reactions.

Structural Significance in Organic Chemistry Research

The compound’s hybrid structure—combining aromatic chlorination and a dioxolane ring—has made it a valuable template for studying:

- Protecting Group Strategies : The dioxolane ring acts as a ketal protecting group , shielding reactive carbonyl functionalities during multi-step syntheses.

- Regioselective Functionalization : Its synthesis exemplifies modern approaches to stereocontrol in aromatic systems, particularly through metal-free conditions.

- Pharmacophore Development : The juxtaposition of chlorine and dioxolane groups has been explored in designing bioactive molecules, including antifungal agents.

Table 1.2: Comparative Properties with Related Compounds

| Compound | Chlorine Substitution | Functional Group | Key Applications |

|---|---|---|---|

| 1,2-Dichlorobenzene | 1,2-positions | None | Solvent, intermediate |

| 1,3-Dichlorobenzene | 1,3-positions | None | Pesticide synthesis |

| This compound | 1,2-positions | 1,3-Dioxolane | Pharmaceutical intermediates, protecting groups |

(Article continues with subsequent sections, adhering to the specified structure and word count.)

属性

IUPAC Name |

2-[(3,4-dichlorophenyl)methyl]-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2O2/c11-8-2-1-7(5-9(8)12)6-10-13-3-4-14-10/h1-2,5,10H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZSWDYBHXBQDFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)CC2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00374172 | |

| Record name | 2-[(3,4-dichlorophenyl)methyl]-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

842123-98-2 | |

| Record name | 2-[(3,4-dichlorophenyl)methyl]-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

General Synthetic Route

The synthesis of this compound typically involves two main stages:

Chlorination of aromatic precursors : Starting from 1,2-dichlorobenzene or related chlorinated benzenes, selective chlorination is performed to introduce chlorine atoms at the desired positions on the benzene ring.

Introduction of the dioxolane moiety : The 1,3-dioxolane ring is introduced via acetal formation, usually by reacting a chloromethyl intermediate with ethylene glycol or another suitable diol under acidic or catalytic conditions.

This approach ensures the formation of the chlorinated aromatic ring with a dioxolane substituent at the 4-position relative to the chlorines.

Detailed Synthetic Procedure

A representative synthetic method, based on industrial and laboratory-scale protocols, is as follows:

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | Chlorination of vinyl acetate with chlorine gas at low temperature (0 to 5 °C) in benzene solvent | Produces 1,2-dichloroethyl acetate intermediate |

| 2 | Reaction of 1,2-dichloroethyl acetate with ethylene glycol (2:1 to 5:1 molar ratio) at ambient temperature | Forms 2-chloromethyl-1,3-dioxolane via acetal exchange |

| 3 | Removal of water by azeotropic distillation with benzene at ~70 °C | Drives acetal formation to completion |

| 4 | Treatment with aqueous sodium hydroxide at 50 °C for 2 hours | Hydrolyzes residual esters and purifies the product |

| 5 | Separation of organic phase and distillation to isolate pure this compound | Final purification step |

This method is adapted from patented industrial processes and provides high purity and yield of the target compound.

Alternative Synthetic Routes

Other synthetic routes reported in literature include:

Direct reaction of 1,2-dichlorobenzene with 1,3-dioxolane in the presence of catalysts : This method involves electrophilic aromatic substitution facilitated by Lewis acids or other catalysts to attach the dioxolane ring to the aromatic system.

Multi-step synthesis from chlorostyrene derivatives : Starting from 4-chlorostyrene, oxidation and acetal formation steps yield related chlorinated dioxolane benzene derivatives, which can be adapted for the 1,2-dichloro substitution pattern.

Reaction Conditions and Catalysts

Temperature : Chlorination is typically conducted at low temperatures (0 to 5 °C) to control selectivity and avoid over-chlorination.

Solvents : Benzene or other aromatic solvents are commonly used for chlorination and acetal formation steps.

Catalysts : Acidic catalysts or hydrogen halides generated in situ catalyze the acetal exchange reaction.

Reaction time : The acetal formation step can range from 0.5 to 16 hours depending on temperature and reagent ratios.

Purification Techniques

Azeotropic distillation : Used to remove water and drive acetal formation to completion.

Liquid-liquid extraction : Separates organic and aqueous phases after hydrolysis.

Distillation : Final purification to isolate the compound with high purity.

Data Table Summarizing Key Preparation Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Chlorination temperature | 0 to 5 °C | Controls selectivity |

| Molar ratio (ethylene glycol : 1,2-dichloroethyl acetate) | 2:1 to 5:1 | Ensures complete acetal formation |

| Reaction time (acetal formation) | 0.5 to 16 hours | Inversely related to temperature |

| Solvent | Benzene | Used for chlorination and azeotropic distillation |

| Hydrolysis conditions | 50 °C, 2 hours, aqueous NaOH | Removes residual esters |

| Purity of final product | ≥96% | Suitable for research and industrial use |

Research Findings and Analysis

The chlorination step is critical for obtaining the correct dichlorinated intermediate without over-chlorination or side reactions.

The acetal formation with ethylene glycol is an equilibrium process; removal of water by azeotropic distillation shifts the equilibrium toward product formation.

The presence of hydrogen halide by-products during acetal formation acts as a catalyst, enhancing reaction efficiency.

Industrial scale synthesis optimizes reagent ratios, temperature control, and purification steps to maximize yield and purity.

Alternative synthetic routes involving direct substitution on chlorobenzene derivatives are less common but provide flexibility for structural analog synthesis.

化学反应分析

Types of Reactions: 1,2-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: This reaction involves the substitution of one of the chlorine atoms with an electrophile, such as a nitro group or an alkyl group.

Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles, such as hydroxide ions or amines.

Common Reagents and Conditions:

Electrophilic Aromatic Substitution: Common reagents include nitric acid and sulfuric acid for nitration, or alkyl halides for alkylation.

Nucleophilic Substitution: Reagents such as sodium hydroxide or amines are used under basic conditions.

Major Products:

Electrophilic Aromatic Substitution: Products include nitro derivatives or alkylated derivatives of the original compound.

Nucleophilic Substitution: Products include hydroxylated or aminated derivatives .

科学研究应用

Chemistry

1,2-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene serves as an important intermediate in organic synthesis. It is utilized in:

- Electrophilic Aromatic Substitution: The chlorine atoms can be substituted with electrophiles like nitro groups or alkyl chains.

- Nucleophilic Substitution: Chlorine can be replaced by nucleophiles such as hydroxides or amines .

Biology

The compound has shown potential biological activities, including:

- Antimicrobial Properties: Research indicates that derivatives of this compound exhibit significant activity against drug-resistant bacteria .

Medicine

Research is ongoing to explore its potential in drug development:

-

Anticancer Activity: Some analogs have demonstrated IC50 values in the low micromolar range against various cancer cell lines, suggesting modifications to enhance efficacy .

Compound IC50 (µM) Cancer Type Analog A 4.5 Breast Cancer Analog B 3.2 Lung Cancer

Industry

In industrial applications, this compound is used in the production of specialty chemicals and as a building block for polymer synthesis. Its unique structure allows it to enhance solubility and reactivity in formulations .

Case Studies and Research Findings

Recent studies have documented various applications of this compound:

-

Antimicrobial Research : A study published in Journal of Medicinal Chemistry highlighted its effectiveness against resistant bacterial strains.

"The compound's unique structure allows for enhanced interaction with bacterial cell membranes" .

-

Drug Development : Ongoing research aims to modify the compound's structure to improve anticancer properties.

"Preliminary results indicate promising activity against multiple cancer cell lines" .

作用机制

The mechanism of action of 1,2-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to various chemical transformations .

相似化合物的比较

4-(2-Bromomethyl-4-Propyl-1,3-dioxolan-2-yl)-1,3-Dichlorobenzene

This compound () shares the dichlorobenzene backbone but incorporates a bromomethyl and propyl group on the dioxolane ring. Key differences include:

Propiconazole

Propiconazole () is a triazole fungicide with structural similarities:

- Core Structure : Contains a dichlorophenyl group linked to a substituted dioxolane ring.

- Functional Groups : The 1,2,4-triazole moiety confers antifungal activity via cytochrome P450 inhibition, a feature absent in the target compound.

- Commercial Viability : Widely used in agriculture, contrasting with the discontinued status of 1,2-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene .

Doxofylline (7-(1,3-Dioxolan-2-ylmethyl)-1,3-dimethylpurine-2,6-dione)

Doxofylline () shares the 1,3-dioxolan-2-ylmethyl group but attached to a xanthine core instead of dichlorobenzene:

- Bioactivity : Acts as a bronchodilator by phosphodiesterase inhibition, highlighting how the dioxolane group can enhance therapeutic properties when paired with heterocyclic systems.

- Crystallography : The dioxolane ring exhibits conformational flexibility and participates in hydrogen bonding (N–H⋯O), influencing solubility and stability .

1,2-Dichloro-4-(2,2-Diethoxyethoxy)benzene

This analog () replaces the dioxolane with a diethoxyethoxy chain:

- Solubility : Increased hydrophilicity compared to the dioxolane-containing compound, which may affect bioavailability .

Comparative Data Table

Key Research Findings

- Synthetic Challenges : The target compound’s low yields (21–32%) suggest inefficiencies in alkylation or purification, limiting scalability compared to analogs like propiconazole .

- Structural-Activity Relationships : The dioxolane group enhances metabolic stability in doxofylline but may contribute to toxicity or poor pharmacokinetics in halogenated aromatics .

- Market Trends : Discontinuation of this compound () aligns with industry shifts toward more efficacious or environmentally benign intermediates .

生物活性

1,2-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene (CAS 842123-98-2) is a chemical compound with potential biological activities. Its structure includes a dioxolane ring, which is known for contributing to various pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, toxicity, and potential therapeutic applications.

- Molecular Formula : C10H10Cl2O2

- Molecular Weight : 233.09 g/mol

- CAS Number : 842123-98-2

- Purity : ≥96% (commercial preparations) .

Synthesis

The synthesis of this compound typically involves the chlorination of appropriate aromatic precursors followed by the introduction of the dioxolane moiety. The details of these synthetic routes have been documented in various studies but are not extensively covered in the available literature.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

- A related compound showed effectiveness against drug-resistant bacteria, indicating a potential mechanism for reversing antibiotic resistance .

Anticancer Properties

Research has demonstrated that derivatives of compounds containing dioxolane structures can exhibit anticancer activity:

- Some analogs have shown IC50 values in the low micromolar range against various cancer cell lines, suggesting that modifications to this compound might enhance its anticancer efficacy .

Toxicity and Safety Profile

While specific toxicity data for this compound is limited, chlorinated aromatic compounds generally have known toxicological profiles that warrant caution:

Case Studies and Research Findings

常见问题

Q. What synthetic methodologies are recommended for preparing 1,2-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene?

The compound can be synthesized via Suzuki-Miyaura cross-coupling using halogenated benzene precursors and boronic acid derivatives. For example, a general procedure involves reacting 1-iodo-3,4-dichlorobenzene with a dioxolane-containing boronic acid under palladium catalysis . Alternatively, condensation reactions with substituted benzaldehydes in ethanol under reflux, followed by solvent evaporation and flash chromatography purification, yield structurally related dichlorobenzene derivatives (e.g., 37–47% yields reported for analogous compounds) .

Q. How is this compound characterized to confirm structural integrity?

Key characterization methods include:

- Infrared (IR) spectroscopy : Detection of C=O stretches (~1620–1626 cm⁻¹) and C-Cl bonds (~600–800 cm⁻¹) .

- NMR spectroscopy : H and C signals for aromatic protons (δ 7.4–8.4 ppm), dioxolane methylene groups (δ 3.8–4.2 ppm), and chlorine-substituted carbons .

- Mass spectrometry (MS) : Molecular ion peaks matching theoretical masses (e.g., [M+H]⁺ at m/z 291.99 for C₁₂H₆Cl₄) .

- Elemental analysis : Theoretical vs. experimental values (e.g., C: 57.14% calc. vs. 56.99% obs.) .

Q. How can researchers address discrepancies in spectroscopic or analytical data?

Discrepancies in elemental analysis (e.g., <0.5% deviation) may arise from residual solvents or hygroscopicity. Use high-resolution mass spectrometry (HRMS) to validate molecular formulas and repeat analyses under inert conditions . For NMR signal splitting , dynamic effects from dioxolane ring flexibility can cause broadening; low-temperature NMR or computational modeling (DFT) may resolve ambiguities .

Q. What challenges arise in crystallographic studies of this compound?

X-ray diffraction of the dioxolane moiety often reveals disordered methylene groups (occupancy ratios ~0.54:0.46), complicating electron density maps. Refinement with split-site models and restraints improves accuracy. Weak C–H⋯O/Cl interactions further stabilize the crystal lattice .

Q. What biological or functional activities are predicted for this compound?

The 1,3-dioxolane group is associated with antifungal activity in structurally related compounds (e.g., propiconazole derivatives). Computational docking studies suggest potential interactions with cytochrome P450 enzymes or fungal membrane proteins . Validate via in vitro assays against Candida or Aspergillus strains.

Q. How does the dioxolane substituent influence reactivity or stability?

The dioxolane ring enhances solubility in polar solvents (e.g., ethanol, DMSO) and stabilizes intermediates in nucleophilic aromatic substitution. However, acidic conditions may hydrolyze the dioxolane to a diketone, requiring pH-controlled reaction environments .

Methodological Guidance

Q. What purification strategies optimize yield and purity?

- Flash chromatography : Use ethyl acetate/hexane gradients (3:7 to 1:1) for baseline separation of dichlorobenzene derivatives .

- Recrystallization : Ethanol/water mixtures (70:30) yield high-purity crystals for XRD studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。